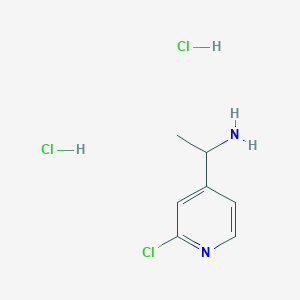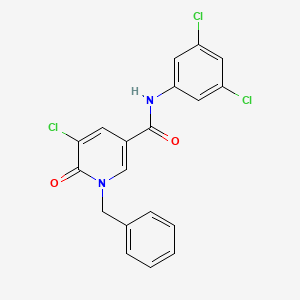
3-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a chemical compound with a complex structure. It belongs to the class of benzamides and contains chlorine, fluorine, and quinazoline moieties. The compound’s systematic name provides insights into its composition and functional groups.
Molecular Structure Analysis
The molecular structure of 3-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is crucial for understanding its properties and interactions. A detailed analysis would involve examining bond angles, hybridization, and steric effects.
Physical And Chemical Properties Analysis
Physical properties (such as melting point, solubility, and color) and chemical properties (reactivity, stability) are essential. Unfortunately, I don’t have specific data for this compound.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Antimicrobial and Antifouling Applications
Research into non-oxidizing biocides, such as those found in reverse osmosis polyamide membrane systems, showcases a potential area of application for complex chemical compounds. These biocides, including various chemical agents, are explored for their antimicrobial efficiency, safety, and compatibility with water treatment processes. Such studies indicate the importance of developing eco-friendly and effective antifouling agents to ensure sustainable water supply technologies (Luiz H. Da-Silva-Correa et al., 2022).
Biochemical and Pharmacological Effects
Chlorogenic Acid (CGA), a compound with several phenolic acid components, has been extensively studied for its wide range of biological and pharmacological effects. These include antioxidant, anti-inflammatory, and neuroprotective activities, suggesting the compound's versatility in treating various health conditions and its potential use as a natural food additive (M. Naveed et al., 2018).
Enhancement of Enzymatic Pollution Remediation
In the context of environmental science, research on the application of redox mediators in conjunction with enzymes like laccases and peroxidases for the treatment of organic pollutants outlines a significant scientific application. These systems can enhance the degradation efficiency of stubborn pollutants, indicating the potential of complex compounds in improving bioremediation strategies (Maroof Husain & Q. Husain, 2007).
Novel Antimicrobial and Anticancer Agents
Research into mixed copper(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) and phenanthroline has demonstrated promising antimicrobial and anticancer activities. These complexes' intercalating properties and DNA damage capabilities highlight the potential of chemical compounds in developing new therapeutic strategies (Miriama Šimunková et al., 2019).
Amyloid Imaging in Alzheimer's Disease
Advancements in amyloid imaging for Alzheimer's disease, utilizing radioligands to measure amyloid in vivo, represent a crucial application in the neurological research field. This technique aids in understanding the disease's pathophysiology and supports the early detection and evaluation of new treatments (A. Nordberg, 2007).
Safety And Hazards
Safety information is critical. We’d assess toxicity, potential hazards (flammability, reactivity), and environmental impact. However, without available data, I can’t provide specific safety details.
Zukünftige Richtungen
Research on this compound could focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Optimization : Develop efficient synthetic routes.
- Structure-Activity Relationship (SAR) : Explore modifications for improved properties.
Please note that the lack of specific information limits our analysis. For a comprehensive review, consult relevant scientific literature. 📚
Eigenschaften
IUPAC Name |
3-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c1-13-25-19-8-3-2-7-17(19)22(29)27(13)16-9-10-18(24)20(12-16)26-21(28)14-5-4-6-15(23)11-14/h2-12H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRXOARPMALRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2472943.png)
![Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2472947.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2472948.png)


![N-[1-(3-Fluorophenoxy)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2472951.png)
![2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2472954.png)
![3-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2472955.png)


![7-(tert-butyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472962.png)
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino}acetamide](/img/structure/B2472963.png)
![N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide](/img/structure/B2472964.png)
![4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2472966.png)